Cas no 2680807-64-9 (2-N-(butan-2-yl)acetamido-4-methyl-1,3-thiazole-5-carboxylic acid)

2-N-(butan-2-yl)acetamido-4-methyl-1,3-thiazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-28280114
- 2680807-64-9
- 2-[N-(butan-2-yl)acetamido]-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-N-(butan-2-yl)acetamido-4-methyl-1,3-thiazole-5-carboxylic acid
-
- インチ: 1S/C11H16N2O3S/c1-5-6(2)13(8(4)14)11-12-7(3)9(17-11)10(15)16/h6H,5H2,1-4H3,(H,15,16)
- InChIKey: IEWZMTYGMOQVRY-UHFFFAOYSA-N
- ほほえんだ: S1C(C(=O)O)=C(C)N=C1N(C(C)=O)C(C)CC
計算された属性
- せいみつぶんしりょう: 256.08816355g/mol
- どういたいしつりょう: 256.08816355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 98.7Ų
2-N-(butan-2-yl)acetamido-4-methyl-1,3-thiazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28280114-0.05g |
2-[N-(butan-2-yl)acetamido]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680807-64-9 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
Enamine | EN300-28280114-10.0g |
2-[N-(butan-2-yl)acetamido]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680807-64-9 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
Enamine | EN300-28280114-5.0g |
2-[N-(butan-2-yl)acetamido]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680807-64-9 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
Enamine | EN300-28280114-0.1g |
2-[N-(butan-2-yl)acetamido]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680807-64-9 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
Enamine | EN300-28280114-0.25g |
2-[N-(butan-2-yl)acetamido]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680807-64-9 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
Enamine | EN300-28280114-1g |
2-[N-(butan-2-yl)acetamido]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680807-64-9 | 1g |
$671.0 | 2023-09-09 | ||
Enamine | EN300-28280114-10g |
2-[N-(butan-2-yl)acetamido]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680807-64-9 | 10g |
$2884.0 | 2023-09-09 | ||
Enamine | EN300-28280114-2.5g |
2-[N-(butan-2-yl)acetamido]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680807-64-9 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28280114-1.0g |
2-[N-(butan-2-yl)acetamido]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680807-64-9 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28280114-0.5g |
2-[N-(butan-2-yl)acetamido]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680807-64-9 | 95.0% | 0.5g |
$645.0 | 2025-03-19 |
2-N-(butan-2-yl)acetamido-4-methyl-1,3-thiazole-5-carboxylic acid 関連文献
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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2-N-(butan-2-yl)acetamido-4-methyl-1,3-thiazole-5-carboxylic acidに関する追加情報
Introduction to 2-N-(butan-2-yl)acetamido-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 2680807-64-9)
2-N-(butan-2-yl)acetamido-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 2680807-64-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The chemical structure of 2-N-(butan-2-yl)acetamido-4-methyl-1,3-thiazole-5-carboxylic acid consists of a thiazole ring substituted with an acetamido group and a methyl group, along with a butan-2-yl substituent. The presence of these functional groups imparts specific physicochemical properties that contribute to its biological activity and potential as a drug candidate.
Recent studies have highlighted the potential of thiazole derivatives in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2021) reported that thiazole derivatives exhibit potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The unique structure of 2-N-(butan-2-yl)acetamido-4-methyl-1,3-thiazole-5-carboxylic acid may enhance its antiviral properties by interacting with specific viral proteins or enzymes.
In another study published in the Bioorganic & Medicinal Chemistry Letters (2020), researchers investigated the anti-inflammatory effects of thiazole derivatives. The results showed that these compounds effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that 2-N-(butan-2-yl)acetamido-4-methyl-1,3-thiazole-5-carboxylic acid could be a promising candidate for the development of anti-inflammatory drugs.
The pharmacokinetic properties of 2-N-(butan-2-yl)acetamido-4-methyl-1,3-thiazole-5-carboxylic acid have also been evaluated in preclinical studies. These studies have demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Specifically, it shows good oral bioavailability and low toxicity, making it suitable for further development as a therapeutic agent.
In addition to its potential therapeutic applications, 2-N-(butan-2-yl)acetamido-4-methyl-1,3-thiazole-5-carboxylic acid has been studied for its use in chemical synthesis and as a building block for more complex molecules. Its versatile reactivity and stability make it an attractive starting material for synthetic chemists working on the development of new pharmaceuticals and materials.
The synthesis of 2-N-(butan-2-yl)acetamido-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multistep reactions starting from readily available precursors. One common approach is to first form the thiazole ring through a condensation reaction between an appropriate thiourea derivative and an aldehyde or ketone. Subsequent functionalization steps can then introduce the acetamido and butan-2-yl groups to yield the final product.
The safety profile of 2-N-(butan-2-yl)acetamido-4-methyl-1,3-thiazole-5-carboxylic acid has been extensively evaluated in both in vitro and in vivo models. Toxicity studies have shown that it is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. However, as with any new chemical entity, ongoing safety assessments are essential to ensure its long-term safety and efficacy.
In conclusion, 2-N-(butan-2-y l)acetamido -4 -methyl -1 , 3 -thia zol e -5 -car box yli c aci d (CAS No . 2680807 -64 -9) represents a promising compound with diverse potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research is expected to uncover additional uses and optimize its formulation for clinical applications.
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